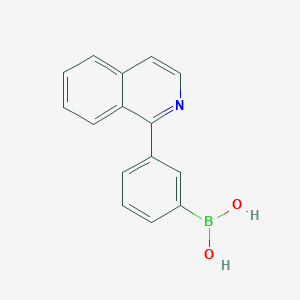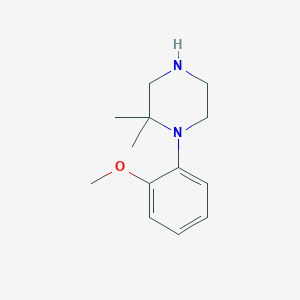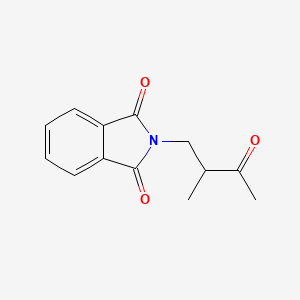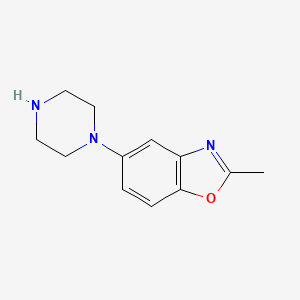
(3-Isoquinolin-1-ylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Isoquinolin-1-ylphenyl)boronic acid is a boronic acid derivative that contains an isoquinoline ring system attached to a phenylboronic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 3-iodoaniline with isoquinoline-1-boronic acid pinacol ester in the presence of a palladium catalyst and a base, typically using Suzuki-Miyaura cross-coupling reaction conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, such as using continuous flow reactors or large-scale batch processes.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is commonly used to form carbon-carbon bonds by coupling this compound with various halides or triflates in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Substitution Reactions: It can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Typical bases include sodium carbonate, potassium phosphate, or cesium fluoride.
Solvents: Common solvents include toluene, ethanol, or water.
Major Products Formed:
Coupling Products: Various biaryls can be synthesized through Suzuki-Miyaura cross-coupling.
Oxidation Products: Quinones and hydroquinones.
Substitution Products: Nitro or halogenated derivatives.
科学研究应用
(3-Isoquinolin-1-ylphenyl)boronic acid is used in various scientific research applications:
Chemistry: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which (3-Isoquinolin-1-ylphenyl)boronic acid exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid partner, facilitating the formation of carbon-carbon bonds through the intermediacy of organopalladium species. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid without the isoquinoline moiety.
Isoquinoline-1-boronic Acid: A boronic acid derivative with an isoquinoline ring but without the phenyl group.
2-Isoquinolin-1-ylphenylboronic Acid: A structural isomer with the isoquinoline ring attached at a different position on the phenyl ring.
Uniqueness: (3-Isoquinolin-1-ylphenyl)boronic acid is unique due to its specific structural arrangement, which influences its reactivity and applications. The presence of the isoquinoline ring enhances its utility in cross-coupling reactions and its potential biological activity.
属性
分子式 |
C15H12BNO2 |
|---|---|
分子量 |
249.07 g/mol |
IUPAC 名称 |
(3-isoquinolin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C15H12BNO2/c18-16(19)13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-17-15/h1-10,18-19H |
InChI 键 |
SDOQOIIRTBPTCG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=NC=CC3=CC=CC=C32)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)

![[5-Bromo-2-(2-methylpropoxy)phenyl]methanol](/img/structure/B15355959.png)
![5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B15355963.png)
![1-[(2-Bromo-5-chlorophenyl)methyl]-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B15355964.png)
![2-methyl-N-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]propane-2-sulfinamide](/img/structure/B15355966.png)
![Tert-butyl 4-[(2-methyl-3-piperidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15355967.png)

![1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15355976.png)

![N,N-dimethyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B15355983.png)
![6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15355993.png)

![4-[(4-Nitrophenyl)Amino]Benzoic Acid](/img/structure/B15356004.png)
